2-(2-Amino-4-bromophenyl)acetonitrile
Description
2-(2-Amino-4-bromophenyl)acetonitrile is a substituted aromatic nitrile with a benzene ring featuring an amino (-NH₂) group at position 2 and a bromine atom at position 4. The acetonitrile (-CH₂CN) moiety is attached to the aromatic ring at position 2 (ortho to the amino group). This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive nitrile group and electron-rich aromatic system .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(2-amino-4-bromophenyl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5H,3,11H2 |
InChI Key |
XNZQOJVKDZBRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 2-(2-Amino-4-bromophenyl)acetonitrile, highlighting substituent variations and their implications:
Electronic and Reactivity Comparisons
Amino vs. Fluoro/Methyl Substituents
- Amino Group (Target Compound): The -NH₂ group significantly lowers the LUMO energy due to its electron-donating nature, enhancing susceptibility to electrophilic attack. This contrasts with fluorine (electron-withdrawing) in 2-(3-Bromo-4-fluorophenyl)acetonitrile, which raises LUMO energy, reducing electrophilic reactivity .
- Methyl Group: In 2-(4-Bromo-3-methylphenyl)acetonitrile, the -CH₃ group provides steric hindrance but minimal electronic effects, leading to slower reaction kinetics in substitution reactions compared to the amino-substituted target compound .
Nitrile Group Variations
- Branched Nitriles : Compounds like 2-(4-Bromophenyl)-2-methylpropanenitrile exhibit reduced solubility in polar solvents due to hydrophobic branching, unlike the linear -CH₂CN group in the target compound .
- Phenoxy Linkages: The -O-CH₂CN group in 2-(4-Bromo-2-formylphenoxy)acetonitrile introduces flexibility and oxygen-mediated reactivity, enabling nucleophilic additions at the formyl site .
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